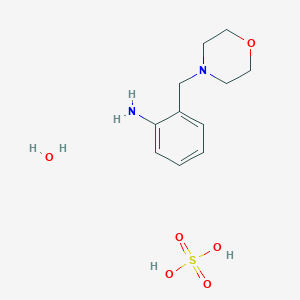
2-(Morpholin-4-ylmethyl)aniline sulfate hydrate
Übersicht
Beschreibung
“2-(Morpholin-4-ylmethyl)aniline sulfate hydrate” is a chemical compound with the CAS Number: 1262983-79-8 . It has a molecular weight of 308.36 and its IUPAC name is 2-(morpholinomethyl)aniline sulfate hydrate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Inhibitors of Src Kinase Activity
Research by Boschelli et al. (2001) identified compounds, including those with morpholin-4-ylmethyl groups, as potent inhibitors of Src kinase activity. These compounds demonstrated significant inhibition of both Src kinase activity and Src-mediated cell proliferation.
Metal Halide Complexes
In a study conducted by Venkappayya & Brown (1974), metal(II) halide complexes of morpholine-4-thiocarbonic acid anilide were prepared and characterized. These complexes showed notable reactions in various conductance and spectroscopic techniques.
Synthesis of Pyrrolquinolone
Dorow et al. (2006) developed an efficient synthesis of a compound with a morpholin-4-ylmethyl group, which was significant for its reasonable synthesis length and solubility of intermediates. This compound is detailed in their study on Organic Process Research & Development.
Antimicrobial Activity
Subhash & Bhaskar (2020) synthesized and evaluated a series of novel aniline derivatives, including those with morpholin-4-ylmethyl groups, for their in vitro antimicrobial activity. The findings, published in the Russian Journal of Organic Chemistry, highlighted the significant activity of some derivatives against bacterial and fungal strains.
Synthesis of Butan-4-olides
Mesropyan et al. (2010) synthesized functionally substituted butan-4-olides using reactions of diethyl (2-morpholinoethyl) malonate. This work, published in the Russian Journal of Organic Chemistry, contributes to the understanding of morpholine derivatives in chemical syntheses.
Production of Morpholine
Jiang, Wang, and Xu (2013) used bipolar membrane electrodialysis to convert Mp sulfate into morpholine in an environmentally friendly manner. Their study, available on Separation and Purification Technology, showed high efficiency with low energy consumption.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)aniline;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPDBLWAYLKUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)aniline sulfate hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



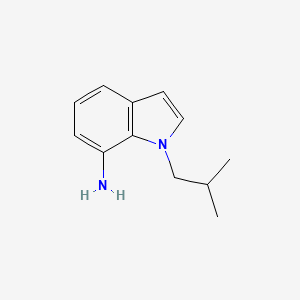
![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)
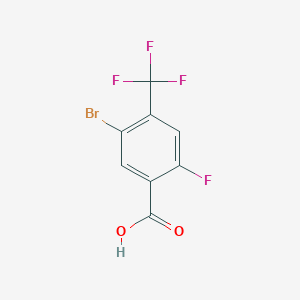
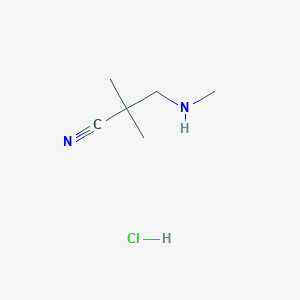
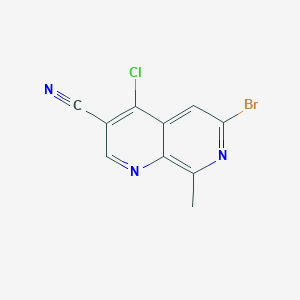
![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)
![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)
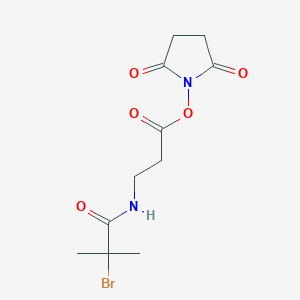
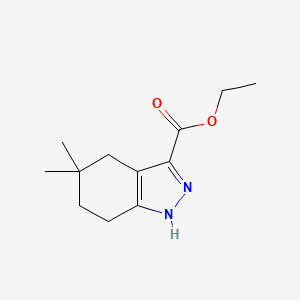
![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)
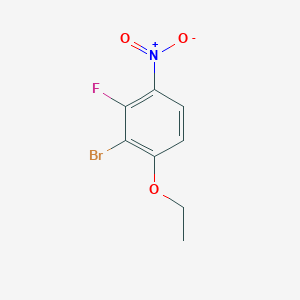
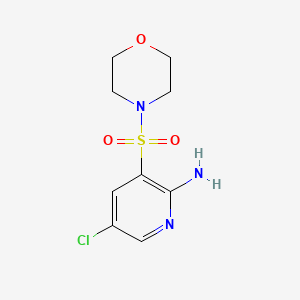
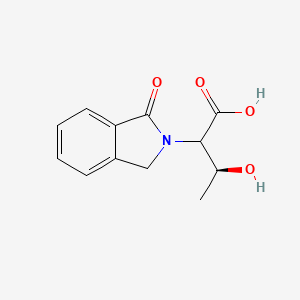
![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)